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Compound of Interest

Compound Name:
1-Palmitoyl-sn-glycero-3-

phosphocholine-d31

Cat. No.: B11936719 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Palmitoyl-sn-glycero-3-phosphocholine-
d31, a deuterated lipid of significant interest in biomedical research and drug development. It

details its physicochemical properties, its critical role as an internal standard in mass

spectrometry-based lipidomics, and the associated experimental protocols. Furthermore, this

guide delves into the biological significance of its non-deuterated counterpart, 1-Palmitoyl-sn-

glycero-3-phosphocholine (LPC 16:0), and illustrates its involvement in key cellular signaling

pathways.

Introduction to 1-Palmitoyl-sn-glycero-3-
phosphocholine-d31
1-Palmitoyl-sn-glycero-3-phosphocholine-d31 is the deuterium-labeled form of 1-Palmitoyl-

sn-glycero-3-phosphocholine, a common lysophosphatidylcholine (LPC). The "d31" designation

indicates that 31 hydrogen atoms in the palmitoyl chain have been replaced with deuterium

atoms. This isotopic labeling makes it an ideal internal standard for quantitative mass

spectrometry analysis.[1] Stable isotope-labeled internal standards are crucial for correcting for

variability in sample preparation, chromatographic separation, and mass spectrometric

ionization, thereby ensuring accurate and precise quantification of the endogenous, non-

labeled analyte.[2]
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Physicochemical Properties
The fundamental properties of 1-Palmitoyl-sn-glycero-3-phosphocholine-d31 are

summarized in the table below. These properties are essential for its application in analytical

methodologies.

Property Value

Chemical Formula C24H19D31NO7P

Molecular Weight 526.82 g/mol

Unlabeled Molecular Weight 495.63 g/mol

CAS Number 327178-91-6

Unlabeled CAS Number 17364-16-8

Appearance White to off-white solid

Purity Typically ≥98%

Storage Temperature -20°C

Application as an Internal Standard in Mass
Spectrometry
1-Palmitoyl-sn-glycero-3-phosphocholine-d31 is primarily utilized as an internal standard in

liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of

1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) in various biological matrices such as

plasma, serum, and tissue extracts.[3][4] The co-elution of the deuterated standard with the

endogenous analyte allows for reliable correction of matrix effects and other sources of

analytical variability.[5]

Experimental Workflow
The general workflow for the quantitative analysis of LPC 16:0 using its deuterated internal

standard is depicted below.
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Fig. 1: General workflow for LPC 16:0 quantification.

Experimental Protocols
Accurate quantification of LPC 16:0 requires robust and validated experimental protocols. The

following sections provide a detailed methodology for sample preparation and LC-MS/MS

analysis.

Sample Preparation: Lipid Extraction
The choice of lipid extraction method is critical for obtaining reliable results. Both liquid-liquid

extraction (LLE) and solid-phase extraction (SPE) are commonly employed.

Liquid-Liquid Extraction (Folch Method)[6][7]

To 40 µL of plasma, add 15 µL of the internal standard solution (1-Palmitoyl-sn-glycero-3-
phosphocholine-d31 in a suitable solvent like methanol).

Add 160 µL of methanol (containing an antioxidant like 1 mM butylated hydroxytoluene to

prevent lipid oxidation) and vortex thoroughly.

Add 320 µL of chloroform, vortex, and incubate on ice for 20 minutes.

Induce phase separation by adding 150 µL of water, vortex, and incubate on ice for another

10 minutes.

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

Carefully collect the lower organic phase.

Re-extract the upper aqueous phase with 250 µL of chloroform:methanol (2:1, v/v).
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Combine the organic phases and evaporate the solvent under a stream of nitrogen.

Reconstitute the dried lipid extract in a suitable solvent (e.g., 200 µL of isopropanol) for LC-

MS/MS analysis.

Solid-Phase Extraction (SPE)

Commercially available phospholipid removal plates or cartridges can also be used for a more

high-throughput sample preparation.[8] The general principle involves protein precipitation

followed by selective retention of phospholipids on the SPE sorbent, which are then eluted with

an appropriate organic solvent.

LC-MS/MS Parameters
The separation and detection of LPC 16:0 and its deuterated internal standard are typically

performed using reverse-phase liquid chromatography coupled to a triple quadrupole mass

spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Parameter Recommended Setting

LC Column
C18 or C8 reverse-phase column (e.g., 2.1 mm

x 100 mm, 1.8 µm)

Mobile Phase A
Water with 0.1% formic acid and 10 mM

ammonium formate

Mobile Phase B
90:10 Isopropanol:Acetonitrile with 0.1% formic

acid and 10 mM ammonium formate

Flow Rate 0.3 - 0.5 mL/min

Injection Volume 2 - 10 µL

Ionization Mode Positive Electrospray Ionization (ESI+)

MRM Transition (LPC 16:0) m/z 496.3 → 184.1

MRM Transition (LPC 16:0-d31) m/z 527.3 → 184.1
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Note: The precursor ion for both the analyte and the internal standard is the [M+H]+ adduct.

The product ion at m/z 184.1 corresponds to the phosphocholine headgroup.

Quantitative Data Summary
The use of 1-Palmitoyl-sn-glycero-3-phosphocholine-d31 as an internal standard enables

the development of robust and reliable quantitative assays. The table below summarizes typical

performance characteristics of such methods.

Parameter Typical Value

Linearity (R²) > 0.99

Limit of Detection (LOD) 1.50 µg/mL

Limit of Quantification (LOQ) 4.54 µg/mL

Recovery 85 - 115%

Intra- and Inter-day Precision (%CV) < 15%

These values are representative and may vary depending on the specific instrumentation and

experimental conditions.[4]

Biological Role of 1-Palmitoyl-sn-glycero-3-
phosphocholine
The non-deuterated form, 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0), is not merely a

structural component of cell membranes but also a bioactive lipid mediator involved in a variety

of physiological and pathological processes. It has been implicated in inflammation,

atherosclerosis, and immune regulation.[2] LPC exerts its effects by activating specific cell

surface receptors, primarily G protein-coupled receptors (GPCRs) and Toll-like receptors

(TLRs).[9]

G Protein-Coupled Receptor (GPCR) Signaling
LPC is a ligand for the G protein-coupled receptor G2A.[2][10][11] Activation of G2A by LPC

can lead to the stimulation of multiple downstream signaling pathways, including the activation
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of mitogen-activated protein kinases (MAPKs) such as ERK, which are involved in cell

migration and proliferation.[1][12]
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Fig. 2: LPC-mediated G2A receptor signaling pathway.

Toll-Like Receptor (TLR) Signaling
LPC can also act as a signaling molecule through Toll-like receptors, specifically TLR2 and

TLR4.[9][13][14] This interaction can trigger pro-inflammatory responses through the activation

of downstream signaling cascades involving MAPKs (p38 and JNK) and the transcription factor

NF-κB, leading to the production of inflammatory cytokines.[13]
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Fig. 3: LPC-mediated TLR2/4 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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